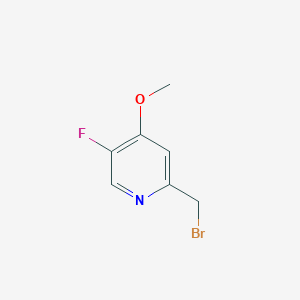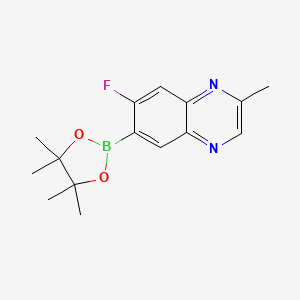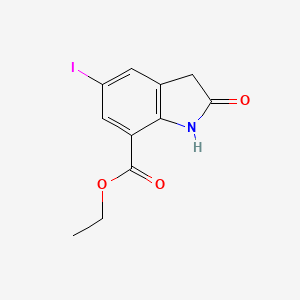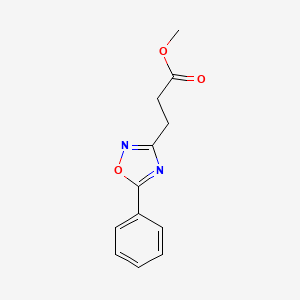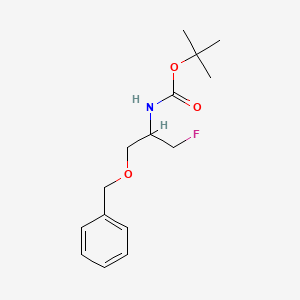
(R)-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine is a chiral amine compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine atom on the propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Protection of the amine group: The amine group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the protected amine.
Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the benzyloxy or fluoropropanamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can lead to deprotected amines or reduced fluoropropanamine derivatives.
Scientific Research Applications
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The Boc protecting group can be removed under specific conditions to reveal the active amine, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
®-1-(Benzyloxy)-N-Boc-2-propanamine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
®-1-(Benzyloxy)-N-Boc-3-chloro-2-propanamine: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
®-1-(Benzyloxy)-N-Boc-3-methyl-2-propanamine: Features a methyl group instead of fluorine, leading to variations in steric and electronic effects.
Uniqueness
The presence of the fluorine atom in ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate. The combination of the benzyloxy group and Boc protection also allows for selective modifications and functionalizations, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C15H22FNO3 |
|---|---|
Molecular Weight |
283.34 g/mol |
IUPAC Name |
tert-butyl N-(1-fluoro-3-phenylmethoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C15H22FNO3/c1-15(2,3)20-14(18)17-13(9-16)11-19-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18) |
InChI Key |
ZEJWFXZEFKUUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



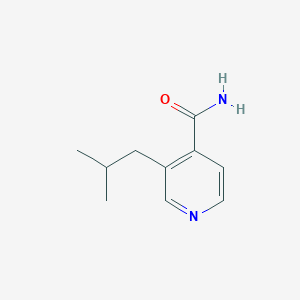
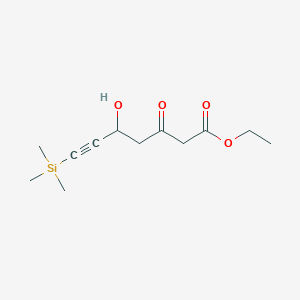
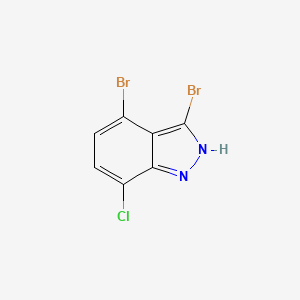
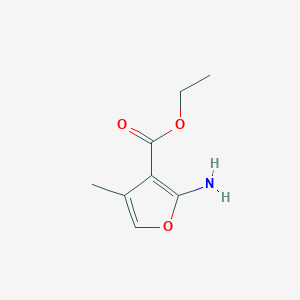
![2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde](/img/structure/B13674271.png)
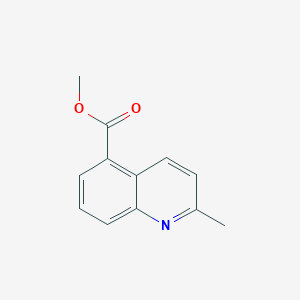
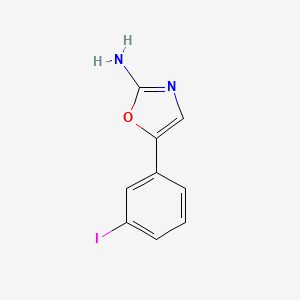
![6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13674289.png)
